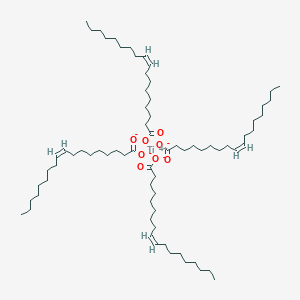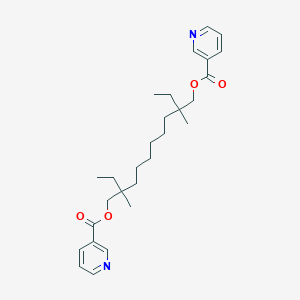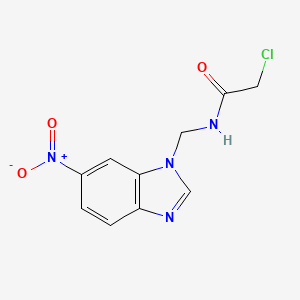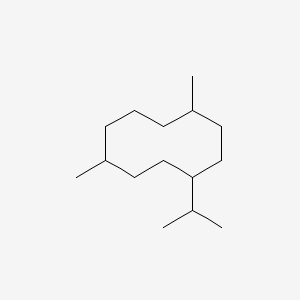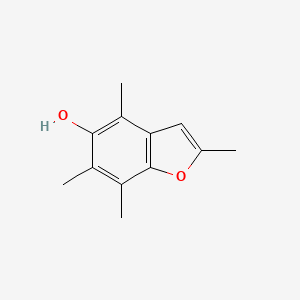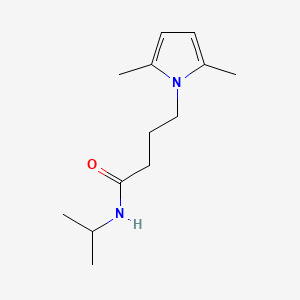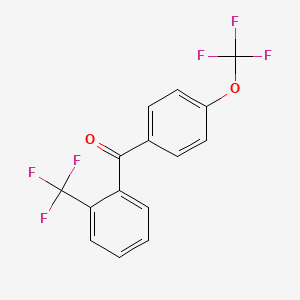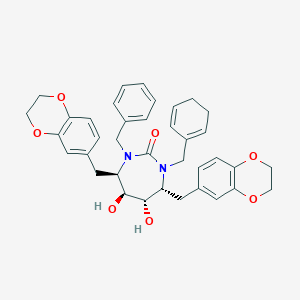
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It features a titanium center coordinated to two cyclopentadienyl ligands, a chlorine atom, and a methyl group. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the introduction of a methyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The general reaction scheme is as follows:
TiCl4+2CpMgBr→Cp2TiCl2+2MgBrCl
Cp2TiCl2+CH3MgBr→Cp2TiCl(CH3)+MgBrCl
Industrial Production Methods
Industrial production of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of the chlorine ligand.
Substitution: The chlorine and methyl ligands can be substituted by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, Grignard reagents, and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organotitanium compounds with different functional groups.
Applications De Recherche Scientifique
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate C-H bond activation makes it valuable in organic synthesis.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique properties are being explored for use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is used in the production of high-performance materials, including specialty polymers and advanced composites.
Mécanisme D'action
The mechanism by which Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in a wide range of catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)titanium(IV) dichloride: Similar in structure but lacks the methyl group.
Chlorodi(cyclopentadienyl)zirconium(IV): Similar structure with zirconium instead of titanium.
Methylcyclopentadienyl manganese tricarbonyl: Contains a cyclopentadienyl ligand but with manganese as the central metal.
Uniqueness
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is unique due to its specific combination of ligands and the titanium center. This combination provides a balance of stability and reactivity, making it particularly effective in catalytic applications. Its ability to undergo a wide range of chemical transformations also sets it apart from similar compounds.
Propriétés
Numéro CAS |
1278-83-7 |
|---|---|
Formule moléculaire |
C11H13ClTi |
Poids moléculaire |
228.54 g/mol |
Nom IUPAC |
carbanide;chlorotitanium(3+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.CH3.ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;1H3;1H;/q3*-1;;+4/p-1 |
Clé InChI |
ATRSDJORNOLYAH-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Ti+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


